molecular formula C17H15NO2S B14337266 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester CAS No. 106184-17-2

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester

Cat. No.: B14337266
CAS No.: 106184-17-2
M. Wt: 297.4 g/mol
InChI Key: QLGKDEPKENNHHT-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylthio group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects . The ethyl ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester can be compared with other similar compounds, such as:

The presence of the phenylthio group in this compound makes it unique, potentially offering enhanced biological activity and chemical versatility compared to its analogs.

Properties

CAS No.

106184-17-2

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 3-phenylsulfanyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15NO2S/c1-2-20-17(19)15-16(21-12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-15/h3-11,18H,2H2,1H3

InChI Key

QLGKDEPKENNHHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3

Origin of Product

United States

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